molecular formula C20H24N2O2 B1200375 Miracil A CAS No. 3569-84-4

Miracil A

カタログ番号: B1200375
CAS番号: 3569-84-4
分子量: 324.4 g/mol
InChIキー: KHMPNHDYZSKNGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Miracil A (1-N-β-diethylaminoethylamino-4-methyl-xanthone) is a synthetic xanthone derivative first synthesized by Mauss in 1938 . Early studies identified its schistosomicidal activity against Schistosoma mansoni in experimental mouse models, though its efficacy was modest compared to later derivatives . Structurally, Miracil A features a xanthone core (dibenzo-γ-pyrone) with a methyl group at the 4-position and a diethylaminoethylamino side chain at the 1-position (Fig. 1). This compound served as the foundational structure for developing more potent antischistosomal agents, including Miracil D (Lucanthone) .

特性

CAS番号

3569-84-4

分子式

C20H24N2O2

分子量

324.4 g/mol

IUPAC名

1-[2-(diethylamino)ethylamino]-4-methylxanthen-9-one

InChI

InChI=1S/C20H24N2O2/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3

InChIキー

KHMPNHDYZSKNGR-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O

正規SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O

他のCAS番号

3569-84-4

同義語

miracil A

製品の起源

United States

類似化合物との比較

Miracil D (Lucanthone)

Miracil D (1-diethylaminoethylamino-4-methyl-10-thiaxanthenone) is a thioxanthone derivative and the most prominent analogue of Miracil A. Key differences include:

  • Core Structure: Miracil D replaces the oxygen atom in the xanthone core with sulfur, forming a thioxanthenone (dibenzo-γ-thiopyrone) .
  • Side Chain: Both compounds share the diethylaminoethylamino side chain, critical for DNA interaction .

Mechanistic Differences :

  • DNA Binding: Miracil D intercalates into DNA, stabilizing the double helix (raising DNA melting temperature by 15°C) and inhibiting RNA synthesis in Bacillus subtilis at 20 µg/mL . Miracil A’s xanthone core likely exhibits weaker DNA binding due to reduced planarity compared to the sulfur-containing thioxanthenone .
  • Enzyme Inhibition: Miracil D inhibits apurinic endonuclease-1 (APE1) and topoisomerases I/II, contributing to its antitumor and antibacterial effects .

Efficacy and Toxicity :

  • Miracil D demonstrated superior schistosomicidal and antitumor activity with minimal hematological or gastrointestinal toxicity, unlike actinomycin D . Miracil A’s lower potency and lack of clinical adoption suggest either reduced efficacy or unfavorable toxicity .

Hycanthone

Hycanthone, a hydroxylated metabolite of Miracil D, exhibits enhanced antischistosomal activity and reduced toxicity . Unlike Miracil A, Hycanthone’s metabolic activation (via sulfoxidation) is critical for its mechanism, highlighting the importance of pharmacokinetic optimization in derivative design .

Actinomycin D

Structure-Activity Relationship (SAR) Insights

Key structural determinants of activity identified across Miracil derivatives include:

Side Chain: The proximal nitrogen in the diethylaminoethylamino side chain is essential for DNA phosphate backbone interaction . Methyl substitution here abolishes activity in Miracil D derivatives .

Core Modifications: Thioxanthenone (Miracil D) enhances DNA intercalation vs. xanthone (Miracil A) due to sulfur’s electronegativity and planarity . Chlorination at the 6-position (e.g., 6-chloro-Miracil D) retains activity, suggesting tolerance for hydrophobic substituents .

4-Position Methyl Group :

  • Critical for schistosomicidal activity; removal or substitution reduces efficacy .

Resistance and Metabolism

Resistance Profiles

  • Miracil D-resistant leukemia L1210 cells exhibit cross-resistance to cyclophosphamide and 6-thioguanine, implicating shared metabolic pathways (e.g., activation via SKF 525-A-sensitive enzymes) .

Metabolic Activation

  • Miracil D is metabolized to Miracil X (sulfoxide), a schistosomicidally active metabolite excreted in urine .

Tables

Table 1: Structural and Functional Comparison of Miracil A and Analogues

Compound Core Structure Key Substituents Mechanism Clinical Use
Miracil A Xanthone 4-methyl, 1-diethylamino Weak DNA interaction (presumed) Experimental only
Miracil D Thioxanthenone 4-methyl, 1-diethylamino DNA intercalation, APE1 inhibition Schistosomiasis, cancer
Hycanthone Thioxanthenone 4-methyl, 1-diethylamino, 6-OH Metabolite of Miracil D Schistosomiasis

Table 2: Key SAR Findings in Miracil Derivatives

Modification Impact on Activity Reference
Removal of proximal N in side chain Loss of DNA binding and antibacterial activity
6-Chloro substitution Retains activity; tolerates hydrophobic groups
Sulfur in core (vs. oxygen) Enhances DNA intercalation and potency
Hydroxylation (Hycanthone) Improves metabolic activation and safety

Q & A

Basic Research Questions

Q. What standardized experimental models are recommended for evaluating Miracil A’s anti-parasitic efficacy?

  • Methodology : Use in vitro assays (e.g., larval motility inhibition, egg hatching suppression) combined with in vivo rodent models (e.g., Schistosoma mansoni-infected mice) to assess dose-response relationships. Endpoints should include parasite burden reduction (quantified via fecal egg counts) and histopathological analysis of liver/gut tissues. Ensure consistency in parasite strains and host genetics across studies to minimize variability .
  • Data Tools : Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for longitudinal efficacy studies.

Q. How should researchers design toxicity studies for Miracil A to balance efficacy and safety?

  • Methodology : Conduct acute and subchronic toxicity tests in rodent models, monitoring hematological, hepatic, and renal biomarkers. Use a tiered approach:

Acute toxicity: Single-dose escalation with LD50 determination.

Subchronic toxicity: 28-day repeated dosing with histopathology.

  • Compare results to historical data from structurally related compounds (e.g., Miracil D’s hepatotoxicity profile) to identify structure-activity relationships .

Q. What are the best practices for synthesizing and characterizing Miracil A in preclinical studies?

  • Methodology : Optimize synthetic routes (e.g., nitro reduction of Miracil D analogs) and validate purity via HPLC-MS and NMR. Report yield, enantiomeric excess (if applicable), and stability under physiological conditions (pH 7.4, 37°C). Reference pharmacopeial guidelines for impurity thresholds .

Advanced Research Questions

Q. How can contradictions in Miracil A’s pharmacokinetic (PK) data across studies be resolved?

  • Methodology : Perform a meta-analysis of PK parameters (e.g., Cmax, AUC, half-life) across species, controlling for variables like formulation (salt vs. free base), administration route, and analytical methods (LC-MS vs. ELISA). Use mixed-effects models to account for interspecies variability and publication bias .
  • Example Conflict : If Study A reports rapid renal clearance in primates but Study B observes prolonged hepatic retention in rodents, evaluate species-specific cytochrome P450 activity or protein-binding differences .

Q. What strategies address inconsistent anti-parasitic efficacy of Miracil A in field vs. lab settings?

  • Methodology : Conduct controlled field trials in endemic regions with parallel lab assays. Variables to isolate:

  • Host immune status (lab animals vs. immunocompromised populations).
  • Parasite genetic diversity (lab-maintained vs. wild strains).
  • Environmental factors (temperature, co-infections).
    • Use multivariate regression to identify confounding variables .

Q. How can researchers optimize combination therapies involving Miracil A to overcome drug resistance?

  • Methodology : Apply checkerboard assays or isobolographic analysis to identify synergistic partners (e.g., praziquantel or artemisinin derivatives). Validate resistance mechanisms via genomic sequencing of field-isolated parasites pre/post-treatment. Prioritize compounds with non-overlapping toxicity profiles .

Q. What statistical approaches are recommended for analyzing contradictory clinical trial outcomes?

  • Methodology : Use Bayesian hierarchical models to reconcile divergent efficacy results (e.g., 60% cure rate in Trial X vs. 30% in Trial Y). Incorporate covariates like patient adherence, diagnostic accuracy (egg count vs. PCR), and regional parasite drug sensitivity. Sensitivity analysis can quantify the impact of missing data .

Methodological Frameworks

  • Experimental Design : Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) for clinical studies . For example:

    • Population: Schistosoma haematobium-infected adults in Sub-Saharan Africa.
    • Intervention: Miracil A (200 mg/day) vs. placebo.
    • Outcome: Reduction in hematuria and egg positivity at 12 weeks.
  • Data Contradiction Analysis : Follow the TRIAGE framework:

    • T est methodological rigor (e.g., blinding, sample size).
    • R eview confounding variables.
    • I nvestigate measurement validity.
    • A ssess statistical power.
    • G auge external validity (e.g., lab vs. field).
    • E xplore biological plausibility .

Key Data Parameters to Report

ParameterIn Vitro StudiesIn Vivo/Clinical Studies
Dosage IC50/EC50 valuesmg/kg (animal) or mg/day (human)
Efficacy Metrics % Larval motility inhibitionFecal egg reduction rate
Toxicity Selectivity index (IC50 host cell/IC50 parasite)ALT/AST levels, creatinine clearance
PK/PD Plasma protein binding %AUC0-24, Cmax, half-life

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